Molecular Identity and Mass Differentiation: 3-Chloro Proglumetacin vs. Proglumetacin (Parent Drug)
3-Chloro Proglumetacin differs from the parent drug Proglumetacin by the substitution of an additional chlorine atom at the meta position of the benzoyl ring—yielding a 3,4-dichlorobenzoyl moiety versus the 4-chlorobenzoyl group in Proglumetacin . This structural modification produces a molecular mass shift of +34.43 Da (monoisotopic mass shift corresponding to the replacement of H by Cl at one position), which is directly observable by high-resolution mass spectrometry (HRMS) and serves as a definitive identifier in impurity profiling workflows .
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 878.88 |
| Comparator Or Baseline | Proglumetacin: 844.45 (C₄₆H₅₈ClN₅O₈) |
| Quantified Difference | Δ = 34.43 (corresponding to +1 Cl, -1 H) |
| Conditions | Calculated from molecular formulas; confirmed by vendor certificates of analysis (TRC C378495 and TRC P755940) |
Why This Matters
Procurement of the correct reference standard with verified molecular identity is essential for unambiguous peak assignment in HPLC-UV and LC-MS/MS impurity methods; a 34 Da mass difference is sufficient to distinguish co-eluting peaks when MS detection is employed.
- [1] Toronto Research Chemicals. 3-Chloro Proglumetacin Certificate of Analysis, Catalog No. C378495. Synonym: 3-(4-(2-(2-(1-(3,4-dichlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)ethyl)piperazin-1-yl)propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate. View Source
